BenchChemオンラインストアへようこそ!

4-(Propan-2-yloxy)benzene-1,3-diol

sEH inhibition inflammation cardiovascular disease

Procure 4-(Propan-2-yloxy)benzene-1,3-diol (4-isopropoxyresorcinol) for robust target engagement studies. Its branched isopropoxy chain provides a unique steric profile not found in linear 4-alkylresorcinols, delivering a 240 nM IC50 against sEH and a Ki of 234 nM for LXRβ. This divergent activity, combined with negligible 5-LOX inhibition, makes it an essential, validated scaffold for medicinal chemistry campaigns focused on hypertension, inflammation, and nuclear receptor modulation. Ensure experimental reproducibility by sourcing this specific isomer to maintain SAR integrity.

Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
Cat. No. B8032529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Propan-2-yloxy)benzene-1,3-diol
Molecular FormulaC9H12O3
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)O)O
InChIInChI=1S/C9H12O3/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,10-11H,1-2H3
InChIKeyHKYYULKNJMPQRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Propan-2-yloxy)benzene-1,3-diol: Core Identity, Regulatory Status, and Procurement-Relevant Characteristics for R&D Programs


4-(Propan-2-yloxy)benzene-1,3-diol (CAS 1369772-80-4), also referred to as 4-isopropoxyresorcinol, is a synthetic 4-substituted resorcinol derivative with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol. It is supplied at a standard purity of 95%, with analytical documentation including NMR, HPLC, and GC available . As a member of the 4-alkoxyresorcinol class, this compound serves as a versatile scaffold for medicinal chemistry and chemical biology applications, particularly in the development of enzyme inhibitors targeting lipoxygenases, epoxide hydrolases, and nuclear receptors. Its physicochemical properties—including two hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds—confer moderate lipophilicity and hydrogen-bonding capacity that differentiate it from shorter-chain alkylresorcinols [1].

Why 4-(Propan-2-yloxy)benzene-1,3-diol Cannot Be Casually Substituted with Other 4-Alkoxyresorcinols in Target-Based Assays


Despite the apparent structural similarity among 4-alkoxyresorcinols, substitution with even a single methylene unit in the alkoxy chain can drastically alter target engagement, potency, and selectivity. The isopropoxy moiety of 4-(Propan-2-yloxy)benzene-1,3-diol imparts a unique steric and electronic profile that modulates binding to hydrophobic enzyme pockets—a feature not recapitulated by linear n-alkyl analogs such as 4-ethylresorcinol or 4-butylresorcinol. Data from multiple biochemical assays demonstrate that 4-(Propan-2-yloxy)benzene-1,3-diol exhibits a distinct activity signature across soluble epoxide hydrolase, liver X receptor-beta, and 5-lipoxygenase, with potency values that diverge markedly from those of its closest structural neighbors [1][2][3]. Generic substitution without experimental validation risks misinterpretation of SAR and irreproducible results in downstream applications.

4-(Propan-2-yloxy)benzene-1,3-diol: Quantitative Comparator Data for Informed Procurement Decisions


Superior Soluble Epoxide Hydrolase (sEH) Inhibition Relative to 4-Hexylresorcinol

4-(Propan-2-yloxy)benzene-1,3-diol inhibits rat soluble epoxide hydrolase (sEH) with an IC50 of 240 nM in a cell-free system [1]. In contrast, 4-hexylresorcinol—a widely used alkylresorcinol comparator—exhibits no reported sEH inhibitory activity at comparable concentrations in published databases, underscoring the target-specific advantage conferred by the isopropoxy substituent.

sEH inhibition inflammation cardiovascular disease

Nanomolar Antagonism of Liver X Receptor-Beta (LXRβ) Differentiates from 4-Butylresorcinol

4-(Propan-2-yloxy)benzene-1,3-diol binds to the ligand-binding domain of human LXRβ with a Ki of 234 nM, as determined by displacement of a fluorescent hyodeoxycholic acid-based tracer in a recombinant protein assay [1]. In contrast, 4-butylresorcinol is not annotated as an LXR ligand in major bioactivity databases, indicating that the branched isopropoxy group enables a unique interaction with the LXRβ hydrophobic pocket.

LXR antagonism metabolic disease nuclear receptor

Negligible 5-Lipoxygenase (5-LOX) Inhibition Avoids Off-Target Polypharmacology Seen with 4-Hexylresorcinol

4-(Propan-2-yloxy)benzene-1,3-diol exhibits an IC50 > 100,000 nM against human 5-lipoxygenase in a polarographic oxygen consumption assay [1]. By comparison, 4-hexylresorcinol has been reported to inhibit 5-LOX with moderate potency (IC50 values in the low micromolar range in cellular assays), indicating that the isopropoxy derivative is >100-fold less active on this pro-inflammatory enzyme.

5-LOX selectivity anti-inflammatory off-target profiling

Differential Tyrosinase Activity Profile Relative to 4-Butylresorcinol and 4-Hexylresorcinol

While direct head-to-head tyrosinase inhibition data for 4-(Propan-2-yloxy)benzene-1,3-diol are not available in public repositories, class-level SAR indicates that 4-alkoxyresorcinols display a non-monotonic relationship between alkoxy chain length/branching and tyrosinase inhibitory potency. 4-Butylresorcinol inhibits mushroom tyrosinase with an IC50 of 11.27 μM , whereas 4-hexylresorcinol exhibits IC50 values of 1.24 μM (monophenolase) and 0.85 μM (diphenolase) [1]. The isopropoxy derivative, possessing intermediate steric bulk and distinct branching, is anticipated to occupy a unique position in this SAR landscape.

tyrosinase melanogenesis cosmetic research

Lipophilicity (cLogP) Differentiation as a Predictor of Membrane Permeability and Nonspecific Binding

Calculated partition coefficients (cLogP) for 4-alkoxyresorcinols vary systematically with alkoxy chain structure. 4-(Propan-2-yloxy)benzene-1,3-diol has a computed cLogP of approximately 2.1, intermediate between 4-ethylresorcinol (cLogP ~1.6) and 4-butylresorcinol (cLogP ~2.7) . This incremental increase in lipophilicity—modulated by the branched isopropoxy group—predicts enhanced membrane permeability relative to shorter-chain analogs while avoiding the excessive hydrophobicity and potential nonspecific protein binding associated with longer alkyl chains.

physicochemical property cLogP ADME prediction

4-(Propan-2-yloxy)benzene-1,3-diol: Evidence-Driven Application Scenarios for Prioritized Procurement


Soluble Epoxide Hydrolase (sEH) Inhibitor Discovery and SAR Expansion

Given its 240 nM IC50 against rat sEH in a cell-free system [1], 4-(Propan-2-yloxy)benzene-1,3-diol serves as a validated starting point for medicinal chemistry campaigns targeting sEH in hypertension, pain, and inflammation. The branched isopropoxy group offers a distinct SAR vector not explored in existing 4-alkylresorcinol sEH inhibitors, enabling the design of analogs with improved potency and metabolic stability.

Liver X Receptor (LXR) Modulator Development for Metabolic Disorders

With a Ki of 234 nM for human LXRβ [1], this compound is a viable lead-like molecule for developing LXR antagonists or selective modulators. The unique interaction with the LXRβ ligand-binding domain—absent in linear 4-butylresorcinol—justifies its inclusion in focused libraries for nuclear receptor screening and structure-based optimization.

Selective Probe Development Requiring 5-LOX-Sparing Profiles

The negligible 5-LOX inhibitory activity (IC50 > 100 μM) [1] makes 4-(Propan-2-yloxy)benzene-1,3-diol an attractive scaffold for developing sEH or LXR probes that avoid confounding anti-inflammatory effects mediated through the leukotriene pathway. This selectivity profile is particularly valuable for target validation studies in complex inflammatory disease models.

Cosmetic and Dermatological Research on Tyrosinase Inhibition SAR

While direct tyrosinase inhibition data are not yet available, the compound's intermediate cLogP (~2.1) and branched alkoxy group position it as a unique comparator for understanding how chain branching influences melanogenesis inhibition [1]. It complements existing datasets on linear 4-butylresorcinol and 4-hexylresorcinol, enabling more comprehensive SAR mapping for skin-lightening agent discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Propan-2-yloxy)benzene-1,3-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.